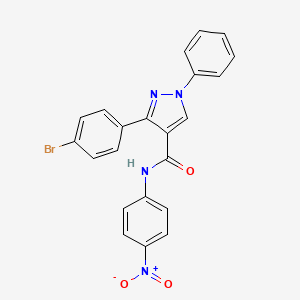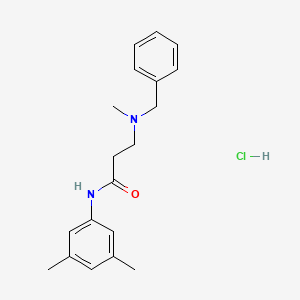
N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride
Descripción general
Descripción
N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride, also known as BMA-168, is a synthetic compound that belongs to the class of beta-alanine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride is not fully understood, but it is believed to involve the regulation of glutamate signaling. Glutamate is the main excitatory neurotransmitter in the brain, and its overactivation has been implicated in neuronal damage. This compound has been shown to inhibit the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant properties. It has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride in lab experiments is its specificity for glutamate receptors. This allows researchers to study the effects of glutamate signaling on various biological processes without the confounding effects of other neurotransmitters. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is in the field of drug addiction, where this compound has been shown to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for use in various scientific research applications.
Aplicaciones Científicas De Investigación
N~3~-benzyl-N~1~-(3,5-dimethylphenyl)-N~3~-methyl-beta-alaninamide hydrochloride has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of neuroscience, where it has been shown to have neuroprotective effects. This compound has been found to protect neurons from damage caused by oxidative stress and excitotoxicity, which are two major mechanisms of neuronal damage in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[benzyl(methyl)amino]-N-(3,5-dimethylphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.ClH/c1-15-11-16(2)13-18(12-15)20-19(22)9-10-21(3)14-17-7-5-4-6-8-17;/h4-8,11-13H,9-10,14H2,1-3H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUYQJYHSISFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN(C)CC2=CC=CC=C2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-benzyl-4-piperidinyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946595.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B3946614.png)
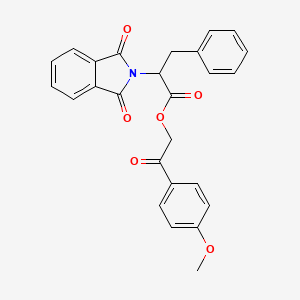
![2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl 4-hydroxybenzoate](/img/structure/B3946633.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(3-methylphenyl)benzamide](/img/structure/B3946640.png)

![3-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1-propanol](/img/structure/B3946649.png)
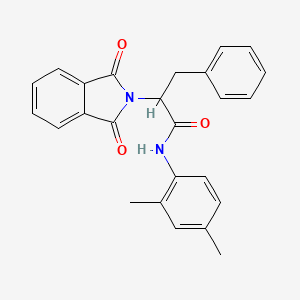
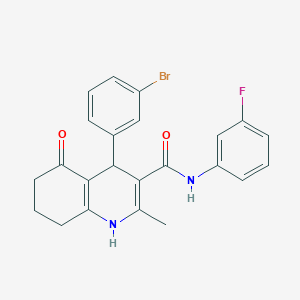
![3-allyl-5-[(benzylthio)methyl]-2-thioxo-4-imidazolidinone](/img/structure/B3946657.png)
![N-benzyl-5-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3946664.png)
